Ácido bromosuccínico

Descripción general

Descripción

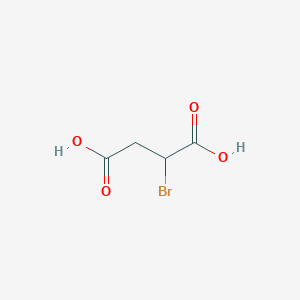

Bromosuccinic acid, specifically 2-bromosuccinic acid, is a compound that can be characterized by its molecular structure and its reactivity in various chemical reactions. The determination of its absolute configuration has been achieved through X-ray diffraction methods, establishing it as (S)-(-)-2-bromosuccinic acid with orthorhombic crystals and specific lattice parameters .

Synthesis Analysis

The synthesis of brominated compounds related to bromosuccinic acid, such as N-bromosuccinimide (NBS), has been extensively studied. NBS is a versatile reagent used in the bromination of various substrates, including heterocycles, unsaturated ketones, and aldehydes. For instance, NBS has been utilized in the synthesis of functionalized 1-azaspirocyclic cyclopentanones through semipinacol ring expansion reactions . Additionally, it catalyzes the annulation of alkynes with acetyl indoles to form carbazoles via C-H bond functionalization . The synthesis of α,β-unsaturated α′-bromoketones and dibromoketones has also been achieved using NBS in the presence of selenium dioxide and p-toluenesulfonic acid .

Molecular Structure Analysis

The molecular structure of (-)-2-bromosuccinic acid has been elucidated using X-ray diffraction, revealing its orthorhombic space group and the arrangement of atoms within the crystal lattice. The absolute configuration of this compound has been confirmed as (S)-(-) . The racemic form, rac-2,3-dibromosuccinic acid, has also been characterized, showing a gauche arrangement of carboxyl groups and bromo ligands, with hydrogen bonding occurring between hydroxyl groups and carbonyl oxygen atoms of neighboring molecules .

Chemical Reactions Analysis

NBS is a prominent reagent in various chemical reactions due to its electrophilic bromine source. It has been used for the selective bromination of dehydroacetic acid, leading to the synthesis of brominated derivatives . The reactivity of NBS with heterocycles has been explored, demonstrating its utility in side chain versus ring bromination to afford important heterocyclic synthons . Furthermore, NBS-mediated reactions have been employed for the synthesis of coumarin-3-carboxylic acids through a Knoevenagel-intramolecular cyclization cascade reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromosuccinic acid derivatives are closely related to their molecular structure. The crystallographic analysis provides insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns . The reactivity of NBS in various chemical reactions highlights its role as a brominating agent, catalyst, and oxidant, affecting the physical properties of the resulting compounds .

Aplicaciones Científicas De Investigación

Aplicaciones en la Industria Alimentaria

El ácido bromosuccínico sirve como un precursor importante en la industria alimentaria. Se utiliza en la síntesis de diversos aditivos alimentarios debido a su reactividad y capacidad para modificar otras moléculas. Por ejemplo, se puede utilizar para crear ésteres que mejoran los sabores o aromas .

Síntesis en la Industria Química

En la industria química, el ácido bromosuccínico se utiliza como un bloque de construcción para la síntesis de productos químicos más complejos. Su átomo de bromo lo convierte en un intermedio reactivo, adecuado para su posterior transformación en una variedad de productos químicos industriales, incluidos disolventes y compuestos de deshielo biodegradables .

Investigación Farmacéutica

El ácido bromosuccínico encuentra aplicaciones en la investigación farmacéutica como precursor para la síntesis de diversos intermediarios farmacológicos. Su derivado, el ácido L-hidrazinosuccínico, es particularmente notable por su uso en la preparación de productos farmacéuticos .

Preparación de Reactivos

En los laboratorios de química orgánica, el ácido bromosuccínico se emplea en la preparación de reactivos. Se utiliza para sintetizar N-bromosuccinimida (NBS), un reactivo que facilita diversas reacciones de bromación cruciales para el desarrollo de compuestos medicinales .

Preparación de Ácido L-Hidrazinosuccínico

Este compuesto es fundamental en la preparación de ácido L-hidrazinosuccínico, que es un reactivo significativo en la síntesis de derivados de hidracina. Estos derivados son esenciales en el desarrollo de productos farmacéuticos y agroquímicos .

Desarrollo de Materiales Innovadores

Se está explorando el ácido bromosuccínico por su potencial en el desarrollo de materiales innovadores. Sus propiedades únicas podrían conducir a la creación de nuevos polímeros con características específicas adecuadas para dispositivos médicos, plásticos biodegradables y otros materiales avanzados .

Safety and Hazards

Bromosuccinic acid may form combustible dust concentrations in air . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling Bromosuccinic acid .

Mecanismo De Acción

Target of Action

Bromosuccinic acid, also known as 2-Bromosuccinic acid, is a dicarboxylic acid that is succinic acid substituted at position 2 by a bromine atom One study suggests that dl-hydrazinosuccinic acid, synthesized by the reaction of dl-bromosuccinic acid with hydrazine, strongly inhibited aspartate aminotransferase . Aspartate aminotransferase is an enzyme that plays a key role in amino acid metabolism.

Mode of Action

The inhibition of aspartate aminotransferase by a derivative of bromosuccinic acid suggests that it may interact with this enzyme, potentially altering its function .

Biochemical Pathways

Given its potential interaction with aspartate aminotransferase, it may influence amino acid metabolism .

Result of Action

The inhibition of aspartate aminotransferase by a derivative of bromosuccinic acid suggests that it may influence the function of this enzyme, potentially affecting amino acid metabolism .

Action Environment

Safety data suggests that it may form a combustible dust-air mixture if dispersed . This suggests that the physical form and handling of the compound could potentially influence its action.

Propiedades

IUPAC Name |

2-bromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWGVQWAEANRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870797 | |

| Record name | 2-Bromobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923-06-8 | |

| Record name | Bromosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3K54IBV7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)

![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)

![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)

![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)